2-Methoxybenzylmagnesium chloride

Catalog No.
S1902294
CAS No.
480438-46-8
M.F
C8H9ClMgO
M. Wt
180.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzylmagnesium chloride

CAS Number

480438-46-8

Product Name

2-Methoxybenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-2-methoxybenzene;chloride

Molecular Formula

C8H9ClMgO

Molecular Weight

180.91 g/mol

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

CCNUBJUSQCADGU-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]

Organic Synthesis

  • Nucleophilic addition: 2-MBzCl acts as a nucleophilic species due to the negative charge on the carbon atom bonded to magnesium (Mg). This nucleophilicity allows it to react with various carbonyl compounds (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction is a fundamental step in the synthesis of complex organic molecules Sigma-Aldrich: .
  • Formation of biaryl compounds: The aromatic ring (C6H5) in 2-MBzCl can participate in cross-coupling reactions with other aryl or vinyl halides to form biaryl compounds (molecules with two aromatic rings connected by a single bond). This reaction is particularly useful for the synthesis of pharmaceuticals and functional materials GlpBio: .

Protecting Group Chemistry

  • Chelation-assisted deprotonation: The methoxy group in 2-MBzCl can chelate with the magnesium center, making the nearby benzyl group slightly acidic. This property allows 2-MBzCl to deprotonate certain functional groups (e.g., alcohols, amines) to generate reactive intermediates that can participate in further transformations. Once the reaction is complete, the benzyl group can be easily removed under mild conditions to regenerate the original functional group [Johnstone et al., 1998].

2-Methoxybenzylmagnesium chloride is an organomagnesium compound with the chemical formula C8_8H9_9ClMgO. It belongs to the class of Grignard reagents, which are widely used in organic synthesis. This compound features a methoxy group attached to a benzyl moiety, making it a useful nucleophile in various

2-Methoxybenzylmagnesium chloride primarily participates in nucleophilic addition reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols. The general reaction mechanism involves the nucleophilic attack of the magnesium alkoxide on the electrophilic carbonyl carbon, resulting in the formation of an alcohol after hydrolysis .

Additionally, it can undergo reactions with other electrophiles, leading to various organic transformations, including coupling reactions and the formation of more complex molecular structures.

2-Methoxybenzylmagnesium chloride can be synthesized through the reaction of 2-methoxybenzyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. The general procedure involves:

  • Preparation of Reaction Vessel: An inert atmosphere is established using nitrogen or argon gas.
  • Addition of Magnesium: Magnesium turnings are added to the dry solvent.
  • Reaction with Alkyl Halide: 2-Methoxybenzyl chloride is then introduced dropwise while stirring.
  • Formation of Grignard Reagent: The mixture is stirred until the formation of a clear solution indicates complete reaction.

This method allows for the effective generation of 2-methoxybenzylmagnesium chloride for subsequent use in organic synthesis .

2-Methoxybenzylmagnesium chloride finds applications primarily in organic synthesis as a nucleophilic reagent. Its notable uses include:

  • Synthesis of Alcohols: As a Grignard reagent, it is used to synthesize secondary and tertiary alcohols from carbonyl compounds.
  • Formation of Complex Molecules: It serves as a building block for more complex organic molecules in pharmaceutical chemistry.
  • Research

Interaction studies involving 2-methoxybenzylmagnesium chloride primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in synthetic pathways and its ability to form new chemical bonds. For example:

  • Reactivity with Aldehydes and Ketones: The compound's interaction with carbonyl compounds has been extensively studied, demonstrating efficient nucleophilic addition leading to alcohol formation.
  • Coupling Reactions: Investigations into its coupling reactions with other organometallic reagents show promising pathways for synthesizing complex organic frameworks .

Several compounds share structural or functional similarities with 2-methoxybenzylmagnesium chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzylmagnesium ChlorideOrganomagnesiumLacks methoxy group; used similarly for alcohol synthesis.
4-Methoxybenzylmagnesium ChlorideOrganomagnesiumSimilar reactivity but different substitution pattern; yields different products upon reaction with carbonyls.
Phenylmagnesium BromideOrganomagnesiumUsed in similar reactions but has bromine instead of chlorine; affects reactivity and solubility.

The uniqueness of 2-methoxybenzylmagnesium chloride lies in its methoxy substitution, which can influence both its reactivity and the types of products formed during

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0192343 g/mol

Monoisotopic Mass

180.0192343 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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